7-Nitroindole-3-carboxaldehyde (CAS: 10553-14-7) is a highly versatile bifunctional building block characterized by a reactive C3-formyl group and an electron-withdrawing C7-nitro group. In industrial and pharmaceutical synthesis, it serves as a critical precursor for Knoevenagel condensations, reductive aminations, and the generation of 7-aminoindole derivatives. Its precise substitution pattern (yielding a 1.05 nm × 0.92 nm molecular footprint) significantly alters its electronic distribution and steric profile compared to unsubstituted or 5-substituted indoles. This makes it a specialized, procurement-relevant reagent for accessing complex nitrogen-containing heterocycles, kinase inhibitors, and advanced fluorescent probes where orthogonal reactivity is required .
Substituting 7-nitroindole-3-carboxaldehyde with unsubstituted indole-3-carboxaldehyde or the 5-nitro isomer fundamentally alters downstream synthetic pathways and processability. The 7-nitro group exerts unique steric hindrance and electronic deactivation on the indole core, which dictates chemoselectivity in size-restricted catalytic environments (such as Metal-Organic Frameworks) and prevents unwanted premature reduction during cascade reactions [1]. Furthermore, attempting to synthesize this compound in-house from 7-nitroindole is notoriously difficult; the 7-nitro core is highly sensitive to standard Lewis acids (e.g., Et2AlCl) during C3-functionalization, often yielding complex mixtures instead of clean products[2]. Procuring the pre-formylated compound is therefore essential for reproducible, high-yield library generation and avoiding costly optimization bottlenecks.
In one-pot cascade reactions (Knoevenagel condensation followed by hydrogenation) catalyzed by Pd@IRMOF-3 core-shell nanocatalysts, the molecular dimensions of the aldehyde dictate reaction progression. While smaller analogs undergo complete reduction, the 1.05 nm × 0.92 nm footprint of 7-nitroindole-3-carboxaldehyde prevents the nitro group from accessing the active Pd core inside the MOF pores, halting the reaction cleanly after condensation [1].
| Evidence Dimension | Hydrogenation conversion of the -NO2 group post-condensation |
| Target Compound Data | 0% conversion (reaction cleanly halts at Knoevenagel product) |
| Comparator Or Baseline | 4-Nitrocinnamaldehyde: 52% conversion (96% selectivity for amine) |
| Quantified Difference | Absolute prevention of premature nitro reduction |
| Conditions | Pd@IRMOF-3 nanocatalysts in DMF at room temperature |
Allows buyers to perform selective one-pot condensations without the risk of unwanted nitro-group reduction, ensuring high yields of the targeted intermediate.
In-house C3-functionalization of nitroindoles is highly dependent on the substitution position. When subjected to standard Et2AlCl-mediated acylation, 5-nitro and N-alkylated indoles produce high yields, whereas the 7-nitroindole core fails, producing a complex mixture. Procuring the pre-formylated 7-nitroindole-3-carboxaldehyde circumvents this severe Lewis acid sensitivity [1].
| Evidence Dimension | Product yield during Et2AlCl-mediated C3-functionalization |
| Target Compound Data | 7-Nitroindole core: Fails (yields a complex mixture) |
| Comparator Or Baseline | 5-Nitroindole / N-alkylated indoles: High to quantitative yields |
| Quantified Difference | Complete reaction failure vs. high yield under standard conditions |
| Conditions | Reaction with acyl chlorides in the presence of Et2AlCl Lewis acid |
Procuring the pre-formylated target eliminates the need for costly and time-consuming optimization of highly sensitive C3-functionalization steps.
The strategic placement of the nitro group at the C7 position provides an orthogonal reactive handle that is preserved during C3-aldehyde condensations. Unlike unsubstituted indole-3-carboxaldehyde, 7-nitroindole-3-carboxaldehyde allows for subsequent late-stage reduction to 7-aminoindoles, a critical pharmacophore in neuropharmacology and kinase inhibitor development .
| Evidence Dimension | Availability of late-stage reducible functional group |
| Target Compound Data | Possesses C7-NO2 group for orthogonal reduction to -NH2 |
| Comparator Or Baseline | Indole-3-carboxaldehyde: Lacks orthogonal C7 handle |
| Quantified Difference | Enables access to 7-substituted chemical space vs. restricted to C3/N1 modifications |
| Conditions | Post-Knoevenagel condensation downstream functionalization |
Essential for medicinal chemistry procurement when the synthetic goal is to build libraries of 7-aminoindole derivatives, which cannot be accessed via standard unsubstituted analogs.
Due to the orthogonal reactivity of the C7-nitro group, this compound is the ideal starting material for developing kinase inhibitors and neuropharmacological agents that require a 7-aminoindole core. The C3-aldehyde can be utilized for scaffold assembly, followed by late-stage reduction of the nitro group.
Because its specific molecular footprint (1.05 nm × 0.92 nm) prevents pore entry in certain MOF-based catalysts, it serves as an excellent benchmark substrate for testing size-exclusion and chemoselectivity in novel core-shell nanocatalysts, ensuring reactions halt precisely at the condensation stage[1].
The strong electron-withdrawing nature of the 7-nitro group, coupled with the extended conjugation achievable via Knoevenagel condensation at the C3 position, makes this compound a preferred building block for synthesizing custom fluorescent dyes and biological imaging probes .